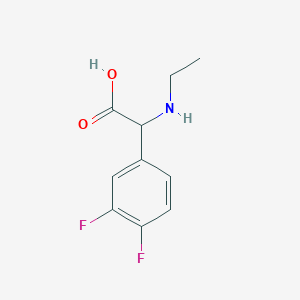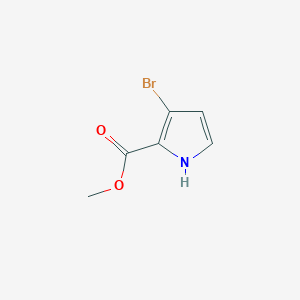
3-bromo-1H-pyrrole-2-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 3-bromo-1H-pyrrole-2-carboxylate” is an organobromine compound that is widely utilized in laboratory experiments . It is a versatile reagent that is often used as a catalyst in organic synthesis and as a building block for other compounds.
Synthesis Analysis
The synthesis of pyrroles, such as “methyl 3-bromo-1H-pyrrole-2-carboxylate”, can be achieved through various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .
Molecular Structure Analysis
The molecular formula of “methyl 3-bromo-1H-pyrrole-2-carboxylate” is C6H6BrNO2 . Its average mass is 204.021 Da and its monoisotopic mass is 202.958176 Da .
Chemical Reactions Analysis
“Methyl 3-bromo-1H-pyrrole-2-carboxylate” can participate in various chemical reactions. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles .
Physical And Chemical Properties Analysis
“Methyl 3-bromo-1H-pyrrole-2-carboxylate” has a density of 1.7±0.1 g/cm3, a boiling point of 286.2±20.0 °C at 760 mmHg, and a flash point of 126.9±21.8 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .
Applications De Recherche Scientifique
Composés thérapeutiques
Les dérivés du pyrrole sont largement utilisés en chimie médicinale. Ils servent de composants clés dans divers composés à activité thérapeutique, notamment :
Ces dérivés sont également connus pour inhiber la transcriptase inverse dans le VIH-1 et les protéines kinases des ADN polymérases cellulaires .
Intermédiaire de synthèse organique
Les dérivés du pyrrole méthylique sont utilisés comme intermédiaires dans la synthèse chimique organique. Ils peuvent être utilisés pour créer des structures chimiques plus complexes pour diverses applications de recherche .
Recherche chimique
En recherche chimique, les dérivés du pyrrole peuvent être utilisés pour étudier les mécanismes réactionnels ou synthétiser de nouveaux composés ayant des applications potentielles dans différents domaines tels que la science des matériaux ou la biochimie .
Pour des applications plus détaillées et spécifiques, une consultation directe avec des experts en chimie organique ou l’accès à des bases de données spécialisées peut être nécessaire.
Pyrrole : une petite molécule pleine de ressources dans les hétéro-aromatiques médicinaux clés 3-pyrrolecarboxylate de méthyle, 97 %, Thermo Scientific Chemicals - Fisher Sci Pyrrole-2-carboxaldéhydes : origines et activités physiologiques
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that pyrrole derivatives can interact with various biological targets, depending on their specific structures .
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Pyrrole derivatives can affect various biochemical pathways, depending on their specific structures and targets .
Result of Action
The effects can vary depending on the specific targets and biochemical pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-Bromo-1H-Pyrrole-2-Carboxylate . These factors can include pH, temperature, and the presence of other substances.
Analyse Biochimique
Biochemical Properties
Methyl 3-bromo-1H-pyrrole-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily through binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical properties .
Cellular Effects
Methyl 3-bromo-1H-pyrrole-2-carboxylate influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in apoptosis and cell proliferation. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of methyl 3-bromo-1H-pyrrole-2-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-bromo-1H-pyrrole-2-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Propriétés
IUPAC Name |
methyl 3-bromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYUPXPKZMQREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


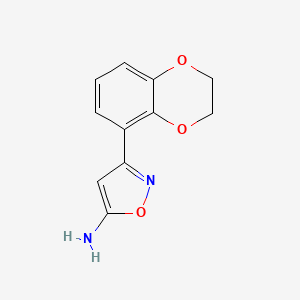
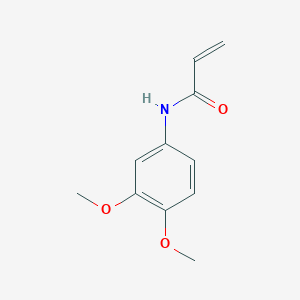
![4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418990.png)
![3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418991.png)
![1-[5-methyl-1-(quinolin-5-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1418992.png)
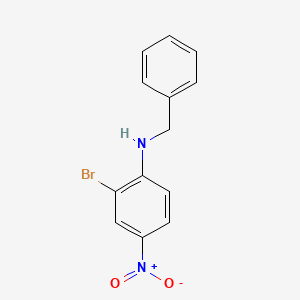
![4-[(2-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1418995.png)

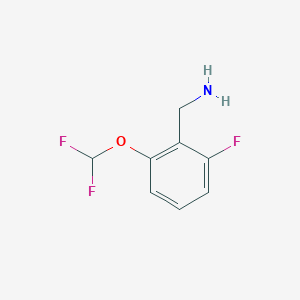

![4-({5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}methyl)aniline](/img/structure/B1419003.png)
![6-[(Oxan-4-yl)amino]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419005.png)
